4-Fluorophenmetrazine

Description

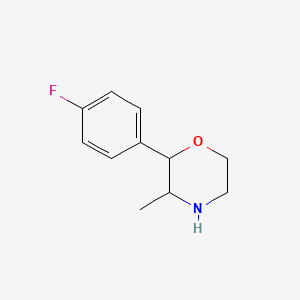

4-Fluorophenmetrazine (4-FPM), chemically designated as 2-(4-fluorophenyl)-3-methylmorpholine hydrochloride (CAS: 1097796-73-0), is a synthetic analog of phenmetrazine, a stimulant initially developed for obesity treatment . Structurally, 4-FPM features a fluorine atom substituted at the para position of the phenyl ring and a methyl group on the morpholine ring. This modification alters its pharmacological profile compared to the parent compound, particularly in its interaction with monoamine transporters (DAT, NET, SERT). Emerging as a new psychoactive substance (NPS), 4-FPM has been linked to stimulant and entactogen-like effects, though its clinical applications remain unexplored due to its primary circulation in unregulated markets .

Propriétés

Numéro CAS |

1097796-73-0 |

|---|---|

Formule moléculaire |

C11H14FNO |

Poids moléculaire |

195.23 g/mol |

Nom IUPAC |

2-(4-fluorophenyl)-3-methylmorpholine |

InChI |

InChI=1S/C11H14FNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3 |

Clé InChI |

CLXPYTBRAZHUFD-UHFFFAOYSA-N |

SMILES canonique |

CC1C(OCCN1)C2=CC=C(C=C2)F |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 4-Fluorophenmetrazine involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with nitroethane to form 4-fluoro-β-nitrostyrene. This intermediate is then reduced to 4-fluoroamphetamine, which undergoes cyclization with ethylene oxide to yield this compound .

Analyse Des Réactions Chimiques

4-Fluorophenmetrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

4-Fluorophenmetrazine has several applications in scientific research:

Mécanisme D'action

4-Fluorophenmetrazine exerts its effects primarily by interacting with monoamine transporters. It acts as a substrate-type releaser, promoting the release of neurotransmitters like dopamine, norepinephrine, and serotonin. This leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects . The molecular targets involved include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Comparaison Avec Des Composés Similaires

Table 1: Pharmacological Profiles of Phenmetrazine Analogs

| Compound | Substituent | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Selectivity Profile |

|---|---|---|---|---|---|

| Phenmetrazine | None | 120 | 90 | >10,000 | DAT/NET-selective |

| 4-FPM | 4-F | ~300* | ~100* | ~1,500* | DAT/NET-preferring |

| 4-MPM | 4-CH3 | 227 | 62 | 86 | Non-selective (DAT/NET/SERT) |

| 3-MPM | 3-CH3 | 450 | 210 | 420 | Moderate SERT affinity |

*Note: 4-FPM values estimated from relative potency trends in literature .

Key Findings:

Impact of Fluorine vs. Methyl Substituents: Fluorine substitution (4-FPM) enhances SERT affinity compared to phenmetrazine but remains less potent than methyl-substituted analogs (e.g., 4-MPM) . Methyl groups (4-MPM) drastically increase SERT activity, making 4-MPM a non-selective monoamine releaser akin to MDMA (EC50 SERT = 86 nM) .

Positional Isomerism :

- Para-substituted analogs (4-FPM, 4-MPM) exhibit higher SERT activity than meta- or ortho-substituted isomers. For example, 4-MPM’s SERT EC50 is 5-fold lower than 3-MPM’s .

Mechanistic Differentiation: 4-FPM primarily acts as a DAT/NET-preferring releaser, similar to amphetamine, but with modest SERT engagement. In contrast, 4-MPM’s non-selectivity mirrors MDMA, which is associated with entactogenic effects .

Comparison with Non-Phenmetrazine Stimulants

- MDMA: 4-MPM shares MDMA’s non-selective monoamine release profile but with higher DAT/NET potency (MDMA SERT EC50 = ~200 nM vs. 4-MPM SERT EC50 = 86 nM) .

- Methylone: A synthetic cathinone with similar non-selectivity to 4-MPM but lower overall potency (e.g., Methylone DAT EC50 = ~1,000 nM) .

- Amphetamine : Lacks significant SERT activity (EC50 >10,000 nM), highlighting 4-FPM’s partial serotonergic engagement .

Clinical and Regulatory Implications

While phenmetrazine derivatives like phendimetrazine have been investigated for cocaine dependence , 4-FPM and its analogs lack clinical validation and are primarily associated with NPS-related risks. Regulatory challenges persist due to rapid structural modifications in illicit markets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.